

Technical Guide: 2-Morpholino-5nitrobenzo[d]oxazole (CAS 78096-53-4)

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Compound of Interest

2-Morpholino-5nitrobenzo[d]oxazole

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B8512125

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Disclaimer: Direct experimental data for **2-Morpholino-5-nitrobenzo[d]oxazole** (CAS 78096-53-4) is limited in publicly available scientific literature. This guide has been compiled by leveraging information on structurally related compounds, including nitrobenzoxazoles and morpholino-substituted heterocycles. The experimental protocols and potential biological activities described herein are largely hypothetical and should be treated as starting points for further investigation.

Introduction

2-Morpholino-5-nitrobenzo[d]oxazole is a heterocyclic organic compound featuring a benzoxazole core substituted with a morpholino group at the 2-position and a nitro group at the 5-position. While specific research on this molecule is not widely published, its structural motifs suggest potential biological activity. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, and the morpholino moiety is present in several biologically active compounds, including some kinase inhibitors. This guide aims to provide a comprehensive overview of the available information and a prospective look into its synthesis, potential properties, and biological evaluation.

Physicochemical Properties

The exact physicochemical properties of **2-Morpholino-5-nitrobenzo[d]oxazole** have not been experimentally determined. The following table presents estimated values based on the general characteristics of similar nitrobenzoxazole derivatives.



Property	Estimated Value
Molecular Formula	C11H11N3O4
Molecular Weight	249.22 g/mol
Appearance	Likely a yellow or brown crystalline solid
Melting Point	Estimated to be in the range of 150-250 °C
Solubility	Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF
LogP (Octanol/Water)	Estimated to be between 2 and 3
рКа	The morpholino nitrogen is weakly basic

Proposed Synthesis

A plausible synthetic route for **2-Morpholino-5-nitrobenzo[d]oxazole** can be proposed based on established methods for the synthesis of 2-aminobenzoxazoles and related derivatives. A potential two-step process starting from 2-chloro-5-nitrobenzo[d]oxazole is outlined below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Chloro-5-nitrobenzo[d]oxazole

This intermediate can be synthesized from 2-amino-4-nitrophenol.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-amino-4-nitrophenol.
- Reagents: Add an excess of triphosgene in a suitable aprotic solvent, such as toluene or chlorobenzene.
- Reaction Conditions: Heat the mixture at reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC).
- Work-up: Cool the reaction mixture to room temperature. Carefully quench any unreacted triphosgene with a saturated aqueous solution of sodium bicarbonate. Separate the organic



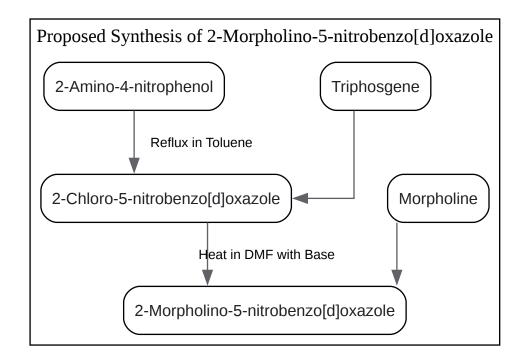
layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain 2-chloro-5nitrobenzo[d]oxazole.

Step 2: Synthesis of 2-Morpholino-5-nitrobenzo[d]oxazole

- Reaction Setup: In a sealed reaction vessel, dissolve the 2-chloro-5-nitrobenzo[d]oxazole
 from the previous step in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or
 dimethyl sulfoxide (DMSO).
- Reagents: Add an excess of morpholine (typically 2-3 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine to scavenge the HCl produced.
- Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C for several hours. Monitor the progress of the reaction by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
- Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. Further
 purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by
 column chromatography on silica gel to yield the final product, 2-Morpholino-5nitrobenzo[d]oxazole.





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Caption: Proposed two-step synthesis of **2-Morpholino-5-nitrobenzo[d]oxazole**.

Potential Biological Activities and Mechanism of Action

Based on its structural components, **2-Morpholino-5-nitrobenzo[d]oxazole** may exhibit a range of biological activities. The following table summarizes potential activities based on literature for related compounds.



Potential Biological Activity	Proposed Mechanism of Action
Antimicrobial	The nitroaromatic group can be reduced by microbial nitroreductases to generate cytotoxic radical species that can damage DNA, proteins, and other cellular components.
Anticancer	The morpholino group is a feature of some kinase inhibitors (e.g., PI3K inhibitors). The compound could potentially inhibit signaling pathways involved in cell proliferation and survival. The nitro group could also contribute to cytotoxicity through bioreductive activation in hypoxic tumor environments.
Antiprotozoal	Similar to its potential antimicrobial mechanism, the nitro group could be effective against certain protozoan parasites that possess nitroreductase enzymes.

Hypothetical Experimental Protocols

To investigate the potential biological activities of **2-Morpholino-5-nitrobenzo[d]oxazole**, a series of in vitro assays can be performed.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria.

Methodology:

- Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus)
 and Gram-negative (e.g., Escherichia coli) bacteria will be used.
- Preparation of Inoculum: Bacterial cultures will be grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

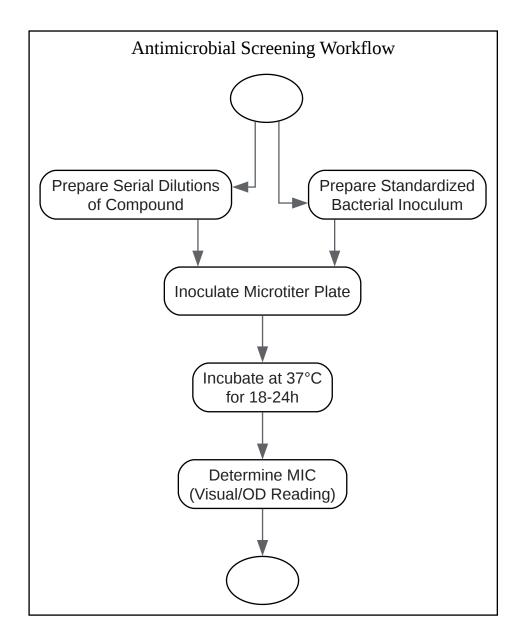




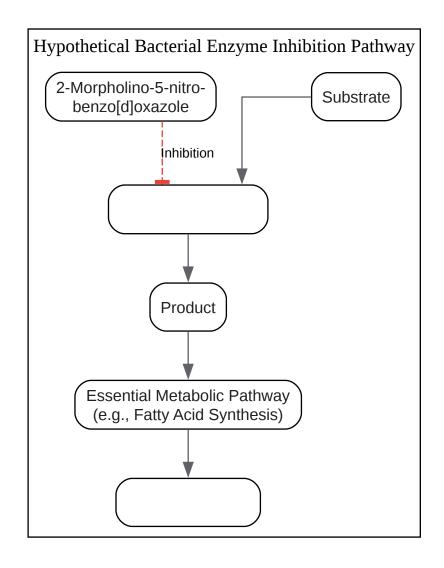


- Compound Preparation: A stock solution of 2-Morpholino-5-nitrobenzo[d]oxazole will be prepared in DMSO and serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation: The bacterial inoculum will be added to each well of the microtiter
 plate containing the serially diluted compound. The plate will be incubated at 37 °C for 18-24
 hours.
- Determination of MIC: The MIC will be determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
- Controls: Positive (bacteria with no compound) and negative (broth only) controls will be included. A known antibiotic (e.g., ciprofloxacin) will be used as a reference compound.









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